2-Methyl-1H-indole-1-carbonitrile

Lipophilicity LogP Medicinal Chemistry

This N-cyano-protected 2-methylindole is a strategic building block for advanced synthesis. Its unique substitution pattern provides a directing group for regioselective C-H activation, enabling efficient construction of complex indole libraries. With a LogP of 2.28, it offers distinct physicochemical properties compared to regioisomers, directly impacting lead optimization. Ideal for kinase inhibitor and materials science research.

Molecular Formula C10H8N2
Molecular Weight 156.18 g/mol
CAS No. 140934-55-0
Cat. No. B129717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1H-indole-1-carbonitrile
CAS140934-55-0
Synonyms1H-Indole-1-carbonitrile,2-methyl-(9CI)
Molecular FormulaC10H8N2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCC1=CC2=CC=CC=C2N1C#N
InChIInChI=1S/C10H8N2/c1-8-6-9-4-2-3-5-10(9)12(8)7-11/h2-6H,1H3
InChIKeyXIHUHWDRENBYOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1H-indole-1-carbonitrile (CAS 140934-55-0): A Versatile N-Protected Indole Scaffold for Cross-Coupling and Drug Discovery


2-Methyl-1H-indole-1-carbonitrile (CAS 140934-55-0) is a specialized N-protected indole building block with the molecular formula C10H8N2 and a molecular weight of 156.18 g/mol . This compound features a methyl group at the 2-position and a nitrile group directly attached to the indole nitrogen. This unique substitution pattern imparts distinct chemical properties compared to other methyl-indole regioisomers or N-unprotected analogs, making it a valuable precursor in palladium-catalyzed cross-coupling reactions for the synthesis of polysubstituted indole derivatives .

Why Generic Substitution of 2-Methyl-1H-indole-1-carbonitrile Can Lead to Project Failure: The Critical Impact of Regiochemistry and N-Protection


Substituting 2-Methyl-1H-indole-1-carbonitrile with a generic indole or a different regioisomer is not a trivial exchange and can lead to project failure for two primary reasons: (1) **Regiospecific Synthetic Utility:** The 2-methyl-1-carbonitrile motif dictates specific reactivity in cross-coupling reactions that is not shared by other regioisomers (e.g., 3-, 4-, or 5-carbonitriles). The N-nitrile group acts as a unique protecting and directing group, enabling subsequent functionalization pathways not accessible with N-unprotected or N-alkylated indoles . (2) **Divergent Physicochemical Properties:** The specific placement of the nitrile and methyl groups influences key properties like LogP and predicted melting point. For instance, the predicted LogP of 2.28 for this isomer [1] differs from the empirically determined LogP of 2.17 for the 3-cyano regioisomer . Such variations in lipophilicity and other calculated properties (e.g., density, boiling point) can significantly impact compound behavior in biological assays, formulation, and purification, introducing unforeseen and costly delays.

Quantitative Differentiation Guide for 2-Methyl-1H-indole-1-carbonitrile (CAS 140934-55-0) vs. Closest Analogs


Differentiated Lipophilicity: Higher Predicted LogP of 2-Methyl-1H-indole-1-carbonitrile vs. 3-Cyano Regioisomer

The predicted LogP value for 2-Methyl-1H-indole-1-carbonitrile is 2.28 [1]. In contrast, the 3-cyano regioisomer, 2-Methyl-1H-indole-3-carbonitrile (CAS 51072-83-4), has a reported LogP of 2.17 . This difference in predicted lipophilicity suggests distinct ADME profiles and can be a critical factor in lead optimization campaigns where specific LogP ranges are targeted.

Lipophilicity LogP Medicinal Chemistry ADME

Unique Calculated Density and Boiling Point Profile of 2-Methyl-1H-indole-1-carbonitrile

The specific substitution pattern of 2-Methyl-1H-indole-1-carbonitrile yields a distinct set of predicted physicochemical parameters. Its calculated density is 1.091 g/cm³, and its predicted boiling point is 299.8 °C at 760 mmHg . These values are a direct result of its molecular structure and would differ from other regioisomers, impacting handling, purification, and formulation in process development.

Physicochemical Properties Density Boiling Point Process Chemistry

N-Nitrile as a Distinct Directing Group for C-H Functionalization Compared to N-Alkyl or N-H Indoles

The N-cyano group on 2-Methyl-1H-indole-1-carbonitrile serves as a unique monodentate directing group for transition metal-catalyzed C-H functionalization. While quantitative data comparing the directing capability of an N-CN group versus an N-Me or N-H group for this specific core is not readily available, extensive reviews in the literature establish that different N-protecting/directing groups on indoles strongly dictate the site-selectivity (e.g., C2 vs. C7) of C-H activation reactions [1]. This class-level inference supports the unique synthetic utility of the N-cyanoindole scaffold compared to other N-protected or unprotected analogs.

C-H Activation Synthetic Methodology Directing Group Regioselectivity

Optimal Scientific and Industrial Applications for 2-Methyl-1H-indole-1-carbonitrile (CAS 140934-55-0)


Medicinal Chemistry: Synthesis of Kinase Inhibitors and Other Bioactive Scaffolds

As an N-protected, 2-methyl-substituted indole core, this compound is an ideal starting material for the synthesis of diverse libraries of indole-containing bioactive molecules, including kinase inhibitors and other enzyme/receptor modulators. Its unique LogP profile (2.28) may be advantageous when tuning the lipophilicity of a lead series [1]. It is a direct precursor for compounds investigated for DYRK1A inhibition, a target relevant in Down syndrome and cancer research .

Synthetic Methodology: Exploration of C-H Functionalization with an N-CN Directing Group

This compound is highly suitable for research focused on developing new C-H activation methodologies. The N-cyano group serves as a distinct monodentate directing group, and its use can be systematically compared to other N-protecting groups (e.g., N-Me, N-Boc) to elucidate electronic and steric effects on site-selectivity (C2 vs. C7) in reactions with Pd, Rh, or Ir catalysts [2].

Materials Science: Precursor for Organic Electronic Materials

Indole derivatives are known for their favorable photophysical and electronic properties. This specific compound, with its defined substitution pattern and predicted density (1.091 g/cm³) , can be incorporated as a building block into π-conjugated polymers or small molecules for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as fluorescent probes.

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